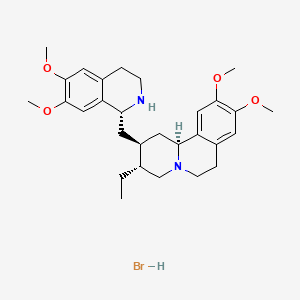
Emetine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emetine hydrobromide is a derivative of emetine, an alkaloid extracted from the root of the ipecac plant (Psychotria ipecacuanha). It is primarily known for its use as an anti-protozoal agent and an emetic. This compound has been utilized in various medical and scientific applications due to its potent biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Emetine hydrobromide can be synthesized from cephaeline, another alkaloid found in ipecac root. The process involves methylation of cephaeline to produce emetine, which is then converted to its hydrobromide salt. The reaction conditions typically involve the use of methanol as a solvent and hydrobromic acid for the salt formation .
Industrial Production Methods
Industrial production of this compound involves extraction of emetine from ipecac root followed by its conversion to the hydrobromide salt. The extraction process includes maceration of the root in a suitable solvent, followed by purification and crystallization steps to obtain pure emetine. The final step involves reacting emetine with hydrobromic acid to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Emetine hydrobromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the emetine molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include dehydroemetine, various substituted emetine derivatives, and other modified alkaloids.
Applications De Recherche Scientifique
Emetine hydrobromide has a wide range of scientific research applications:
Mécanisme D'action
Emetine hydrobromide exerts its effects primarily by inhibiting protein synthesis. It binds to the 40S ribosomal subunit in eukaryotic cells, preventing the elongation of the polypeptide chain during translation. This inhibition leads to the accumulation of incomplete polypeptides and ultimately induces apoptosis in rapidly dividing cells, such as protozoa and cancer cells . Additionally, this compound has been shown to interfere with multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP, contributing to its anti-cancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydroemetine: A synthetic derivative of emetine with similar anti-protozoal properties but fewer side effects.
Cephaeline: A desmethyl analog of emetine found in ipecac root, also used as an anti-protozoal agent.
Berberine: An isoquinoline alkaloid with antiviral and anti-inflammatory properties, structurally similar to emetine.
Palmatine: Another isoquinoline alkaloid with similar pharmacological activities.
Uniqueness
Emetine hydrobromide is unique due to its potent inhibition of protein synthesis and its ability to target multiple signaling pathways. This makes it a valuable compound in both medical and research settings, particularly in the treatment of protozoal infections and cancer .
Propriétés
Numéro CAS |
52714-87-1 |
|---|---|
Formule moléculaire |
C29H42Br2N2O4 |
Poids moléculaire |
642.5 g/mol |
Nom IUPAC |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrobromide |
InChI |
InChI=1S/C29H40N2O4.2BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H/t18-,21-,24+,25-;;/m0../s1 |
Clé InChI |
YLESEPCUQJKIPQ-GXGBFOEMSA-N |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br |
SMILES isomérique |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br.Br |
SMILES canonique |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















